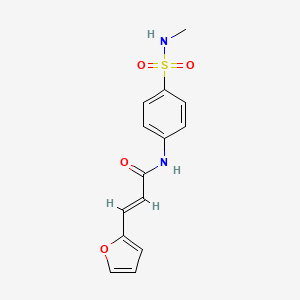

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide

Descripción

BenchChem offers high-quality (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-15-21(18,19)13-7-4-11(5-8-13)16-14(17)9-6-12-3-2-10-20-12/h2-10,15H,1H3,(H,16,17)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJYXHOZEQWVSQ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 306.34 g/mol. Its structure features a furan ring, an acrylamide moiety, and a sulfonamide group, which are known to contribute to its biological properties.

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibit diverse mechanisms of action, including:

- Inhibition of Enzyme Activity : Compounds with acrylamide structures often inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Activity : The furan moiety can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Some derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

- Anticancer Activity : A study evaluated the efficacy of (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related furan derivatives. The study demonstrated that compounds with similar structures exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotics.

Research Findings

Recent research has provided insights into the pharmacokinetics and pharmacodynamics of (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide:

- Bioavailability : Studies suggest that modifications to the sulfonamide group can enhance solubility and bioavailability.

- Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Research indicates that derivatives of acrylamide compounds can inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth. For instance, studies have shown that compounds similar to (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibit STAT3 inhibitory activity, which is crucial in cancer progression and survival .

Polymer Chemistry

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide can serve as a monomer in polymer synthesis. Its unique chemical structure allows for the formation of polymers that possess desirable properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other applications where durability is essential .

Functional Materials

The incorporation of furan and sulfamoyl groups into polymer matrices has been shown to improve the materials' responsiveness to environmental stimuli, making them suitable for applications in smart materials and sensors .

Anticancer Research

A study published in a peer-reviewed journal explored the effects of various acrylamide derivatives on cancer cell lines. The findings indicated that compounds with structural similarities to (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further drug development .

Polymer Development

In another study focusing on polymer synthesis, researchers successfully synthesized a new class of polymers using (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide as a building block. These polymers demonstrated enhanced mechanical properties compared to traditional materials, indicating their potential use in high-performance applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.